![molecular formula C19H18Cl5N3O4S B4955010 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE CAS No. 303062-81-9](/img/structure/B4955010.png)
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H18Cl5N3O4S This compound is known for its unique structure, which includes multiple methoxy groups and chlorinated aromatic rings
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE involves several steps. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the reaction of this intermediate with 2,5-dichloroaniline under specific conditions to yield the target compound .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves standard organic chemistry techniques such as reflux, distillation, and chromatography for purification.
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE can be compared with other similar compounds, such as:
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: This compound has a similar structure but with a different substitution pattern on the aniline ring.
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: This compound contains bromine atoms instead of chlorine, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl5N3O4S/c1-29-13-6-9(7-14(30-2)15(13)31-3)16(28)26-17(19(22,23)24)27-18(32)25-12-8-10(20)4-5-11(12)21/h4-8,17H,1-3H3,(H,26,28)(H2,25,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVMJOATYMQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-81-9 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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